2-(2-chloro-6-fluorophenyl)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide
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Description
2-(2-chloro-6-fluorophenyl)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C15H14Cl2FNO2S and its molecular weight is 362.24. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Bioactivation
Chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor undergo complex metabolic processes in both human and rat liver microsomes. These compounds are metabolized into various intermediates, which are further bioactivated into potentially carcinogenic products. The study by Coleman et al. (2000) delves into the comparative metabolism of these herbicides, shedding light on the metabolic activation pathways that might be relevant to similar chloroacetamide derivatives (Coleman, Linderman, Hodgson, & Rose, 2000).
Environmental Impact and Soil Interactions
The environmental behavior of chloroacetamide herbicides is influenced by soil properties and agricultural practices. Banks and Robinson (1986) investigated the soil reception and activity of acetochlor, alachlor, and metolachlor, highlighting how these herbicides interact with soil and affect agricultural crops. Such studies are critical for understanding the environmental impact of chloroacetamide compounds and devising strategies for their safe use (Banks & Robinson, 1986).
Potential for Pharmaceutical Applications
Chloroacetamide derivatives are also explored for their potential pharmaceutical applications. Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, demonstrating their potential in light harvesting efficiency and as photosensitizers in dye-sensitized solar cells. These findings open avenues for the application of chloroacetamide derivatives in photovoltaic efficiency and ligand-protein interactions, which could be relevant to the compound (Mary et al., 2020).
Inhibition Mechanisms in Biological Systems
Chloroacetamide herbicides also serve as models to study inhibition mechanisms within biological systems. Weisshaar and Böger (1989) examined the inhibition of fatty acid synthesis by chloroacetamide in the green alga Scenedesmus Acutus, providing insights into the biochemical pathways affected by these compounds. Understanding such mechanisms can contribute to the development of targeted herbicides with minimal environmental impact (Weisshaar & Böger, 1989).
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2FNO2S/c1-21-12(13-5-6-14(17)22-13)8-19-15(20)7-9-10(16)3-2-4-11(9)18/h2-6,12H,7-8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQKRSAVWHTDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=C(C=CC=C1Cl)F)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.